molecular formula C10H10BrNO2S B2472836 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone CAS No. 1935280-88-8

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone

Cat. No.: B2472836
CAS No.: 1935280-88-8
M. Wt: 288.16
InChI Key: ZHPLFQGHCHFBSS-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[221]heptan-5-yl(5-bromofuran-2-yl)methanone is a complex organic compound that features a unique bicyclic structure incorporating sulfur, nitrogen, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the bicyclic core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure may allow it to fit into binding sites with high specificity, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Lacks the sulfur and bromine atoms but shares the bicyclic core.

    5-Bromofuran-2-ylmethanone: Contains the furan ring with a bromine substituent but lacks the bicyclic structure.

    2-Thiabicyclo[2.2.1]heptane: Similar bicyclic structure but without the nitrogen atom.

Uniqueness

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone is unique due to its combination of sulfur, nitrogen, and bromine atoms within a bicyclic framework. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c11-9-2-1-8(14-9)10(13)12-4-7-3-6(12)5-15-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPLFQGHCHFBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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